

# Spectroscopic data of 4-Bromo-1-methoxyisoquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691

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An In-depth Technical Guide on the Spectroscopic Data of **4-Bromo-1-methoxyisoquinoline**

This guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-1-methoxyisoquinoline**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-1-methoxyisoquinoline**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.17	br	1H	Aromatic H	
7.64	s	1H	Aromatic H	
7.34	d	8.0	1H	Aromatic H
7.19	t	8.0	1H	Aromatic H
7.05	d	8.0	1H	Aromatic H
2.16	s	3H	-OCH <sub>3</sub>	
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1]				

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
169.1	C=N
139.2	Aromatic C
134.5	Aromatic C
129.9	Aromatic C
124.3	Aromatic C
120.2	Aromatic C
118.1	Aromatic C
24.4	-OCH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 100 MHz[1]	

**Table 3: Mass Spectrometry Data**

m/z	Interpretation
237/239	[M] <sup>+</sup> , characteristic isotopic pattern for one bromine atom
Note: The presence of bromine results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. <a href="#">[2]</a>	

## Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
3100-3000	Aromatic C-H stretch
~1600, ~1500	Aromatic C=C stretching
~1250	C-O stretching (aryl ether)
Below 800	C-Br stretch
Note: These are characteristic absorption ranges for the functional groups present in the molecule. <a href="#">[3]</a>	

## Experimental Protocols

### General Spectroscopic Analysis

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[\[4\]](#) Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.[\[4\]](#) Chemical shifts are reported in parts per million (ppm) relative to TMS.[\[4\]](#)
- Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.[\[5\]](#)
- Infrared Spectroscopy: IR spectra can be recorded using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[\[6\]](#)

## Synthesis of 4-Bromo-1-methoxyisoquinoline

A common synthetic route involves the nucleophilic substitution of a leaving group at the C1 position with a methoxide source.

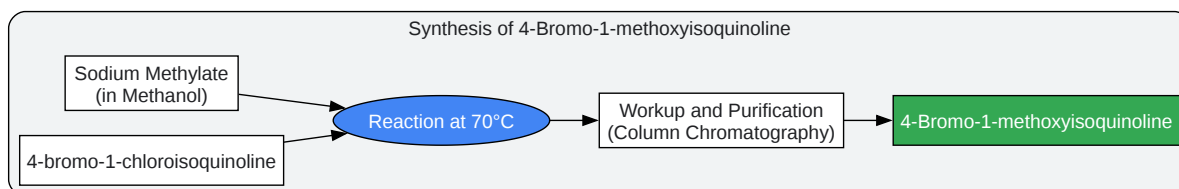
Reaction: 4-bromo-1-chloroisoquinoline reacts with sodium methylate in methanol at an elevated temperature (e.g., 70 °C).

Procedure Outline:

- Dissolve 4-bromo-1-chloroisoquinoline in methanol.
- Add a solution of sodium methylate in methanol to the reaction mixture.
- Heat the mixture to 70 °C and stir until the reaction is complete (monitored by TLC).
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The residue is then purified, typically by column chromatography on silica gel, to yield **4-Bromo-1-methoxyisoquinoline**.

## Visualizations

### Synthetic Workflow for 4-Bromo-1-methoxyisoquinoline



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Caption: Synthetic pathway for **4-Bromo-1-methoxyisoquinoline**.

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- To cite this document: BenchChem. [Spectroscopic data of 4-Bromo-1-methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292691#spectroscopic-data-of-4-bromo-1-methoxyisoquinoline]

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